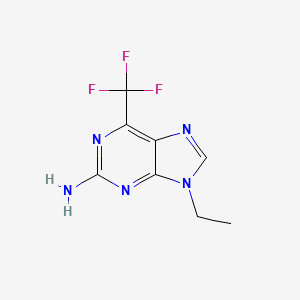

9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine

CAS No.: 1736-96-5

Cat. No.: VC15953679

Molecular Formula: C8H8F3N5

Molecular Weight: 231.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1736-96-5 |

|---|---|

| Molecular Formula | C8H8F3N5 |

| Molecular Weight | 231.18 g/mol |

| IUPAC Name | 9-ethyl-6-(trifluoromethyl)purin-2-amine |

| Standard InChI | InChI=1S/C8H8F3N5/c1-2-16-3-13-4-5(8(9,10)11)14-7(12)15-6(4)16/h3H,2H2,1H3,(H2,12,14,15) |

| Standard InChI Key | UTVHBFHLMHYGLL-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC2=C(N=C(N=C21)N)C(F)(F)F |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The purine core of 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine consists of a bicyclic aromatic system fused from pyrimidine and imidazole rings. Key modifications include:

-

Ethyl group at N-9: This substitution prevents tautomerization and stabilizes the molecule against enzymatic degradation .

-

Trifluoromethyl group at C-6: The electron-withdrawing -CF₃ group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions .

-

Amino group at C-2: This functional group participates in hydrogen bonding, critical for interactions with biological targets such as enzymes and nucleic acids .

Molecular Formula: C₈H₉F₃N₅

Molecular Weight: 231.18 g/mol

Lipophilicity (LogP): Estimated at 1.8–2.2, significantly higher than non-fluorinated purines due to the -CF₃ group .

Comparative Analysis with Analogous Compounds

The table below highlights structural and functional differences between 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine and related purine derivatives:

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine involves multi-step functionalization of the purine scaffold:

-

Purine Core Assembly:

-

C-6 Trifluoromethylation:

-

N-9 Ethylation:

Yield Optimization:

-

Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in trifluoromethylation steps .

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states .

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) isolates the target compound .

-

Spectroscopic Validation:

Stability and Pharmacokinetic Considerations

Metabolic Stability

-

Oxidative Resistance: The -CF₃ group reduces susceptibility to cytochrome P450-mediated oxidation .

-

Half-Life (t₁/₂): Estimated at 6–8 hours in human liver microsomes, compared to 1–2 hours for non-fluorinated analogs .

Bioavailability Challenges

-

Solubility: Low aqueous solubility (0.1–0.5 mg/mL) necessitates prodrug formulations or nanocarrier systems .

-

Blood-Brain Barrier Penetration: Moderate permeability (Pe ≈ 2 × 10⁻⁶ cm/s) limits CNS applications .

Future Directions and Research Gaps

Unresolved Questions

-

Structure-Activity Relationships (SAR): Systematic studies required to optimize substituent positions for enhanced potency.

-

In Vivo Efficacy: No published data on animal models; priority for preclinical testing.

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume